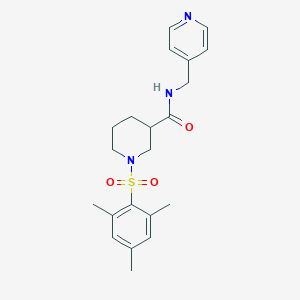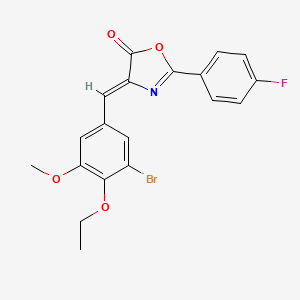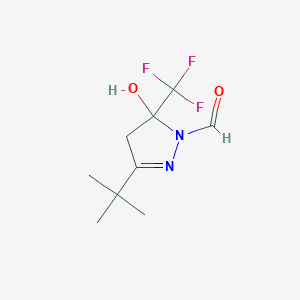
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a white crystalline powder with a molecular weight of 416.53 g/mol.
作用机制
The mechanism of action of 1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in various biochemical pathways. This compound has also been found to have an affinity for certain receptors in the body, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. This compound has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of using 1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments is its ease of synthesis. This compound is also relatively stable under various conditions, which makes it a suitable candidate for various experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its application in certain experiments.
未来方向
There are several future directions for the research and application of 1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide. One of the primary directions is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to understand the mechanism of action of this compound and its potential therapeutic effects. Another direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, the application of this compound in other fields such as materials science and catalysis is also an area of potential future research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its ease of synthesis, stability, and potential therapeutic effects make it a suitable candidate for further research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
The synthesis of 1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide involves the reaction of mesitylene sulfonyl chloride and N-(4-pyridinylmethyl)-3-piperidinecarboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline powder. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting with ease.
科学研究应用
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-3-piperidinecarboxamide has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been found to have potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has also been used as a tool for studying the structure-activity relationship of various compounds.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-11-16(2)20(17(3)12-15)28(26,27)24-10-4-5-19(14-24)21(25)23-13-18-6-8-22-9-7-18/h6-9,11-12,19H,4-5,10,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWYBULMOJAMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)
![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)

![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)


![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)
